molecular formula C54H72N8O12 B1258673 Microcystin LW

Microcystin LW

Cat. No. B1258673
M. Wt: 1025.2 g/mol
InChI Key: CJIASZBWXIFQMU-LNXRSHCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Microcystin LW is a microcystin consisting of D-alanyl, L-leucyl, (3S)-3-methyl-D-beta-aspartyl, L-tryptophanyl, (2S,3S,4E,6E,8S,9S)-3-amino-4,5,6,7-tetradehydro-9-methoxy-2,6,8-trimethyl-10-phenyldecanoyl, D-gamma-glutamyl, and 2,3-didehydro-N-methylalanyl residues joined into a 25-membered macrocycle. It has a role as a bacterial metabolite, an environmental contaminant and a xenobiotic.

Scientific Research Applications

Functionalization and Interdisciplinary Applications

Microcystin LW, a variant of microcystins, has been the focus of extensive research due to its potential applications in various fields. The functionalization of microcystin-LR (MC-LR), a closely related variant, signifies the application of these compounds in ecotoxicology, biology, chemistry, and materials fields. Advanced interdisciplinary technologies such as chemical synthesis, biosynthesis, and self-assembly technology have been pivotal in exploring the functional mechanisms and applications of microcystin variants. This cross-disciplinary approach integrates chemistry, biology, and materials science to advance the field of ecological toxicology and even medicine (Li et al., 2021).

Photocatalytic Destruction and Water Treatment

Microcystin LW's interaction with photocatalysts like titanium dioxide has been studied for the removal of toxins from drinking water. Photocatalysis has emerged as a promising treatment strategy to ensure the safe removal of microcystins from potable water, addressing the global concern of water contamination by these hepatotoxic peptides. The research highlights the variation in the efficiency of destruction and removal of different microcystin variants, including Microcystin LW, emphasizing the need for tailored approaches in water treatment technologies (Lawton et al., 2003).

Cellular Toxicity Studies

Studies on Caco-2 cells have revealed that variants like Microcystin LW exhibit pronounced cytotoxic effects compared to other variants. The research delves into the cellular interactions of microcystins, exploring their impact on cell viability, proliferation, and the mechanisms of toxicity at the cellular level. This research is crucial for understanding the bioavailability and in vivo toxicity of microcystin variants, providing insights into their potential risks and effects on human health (Vesterkvist et al., 2012).

properties

Product Name

Microcystin LW

Molecular Formula

C54H72N8O12

Molecular Weight

1025.2 g/mol

IUPAC Name

(5R,8S,11R,12S,15S,18S,19S,22R)-15-(1H-indol-3-ylmethyl)-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid

InChI

InChI=1S/C54H72N8O12/c1-29(2)24-42-52(69)61-46(54(72)73)33(6)48(65)59-43(27-37-28-55-40-19-15-14-18-38(37)40)51(68)57-39(21-20-30(3)25-31(4)44(74-10)26-36-16-12-11-13-17-36)32(5)47(64)58-41(53(70)71)22-23-45(63)62(9)35(8)50(67)56-34(7)49(66)60-42/h11-21,25,28-29,31-34,39,41-44,46,55H,8,22-24,26-27H2,1-7,9-10H3,(H,56,67)(H,57,68)(H,58,64)(H,59,65)(H,60,66)(H,61,69)(H,70,71)(H,72,73)/b21-20+,30-25+/t31-,32-,33-,34+,39-,41+,42-,43-,44-,46+/m0/s1

InChI Key

CJIASZBWXIFQMU-LNXRSHCCSA-N

Isomeric SMILES

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CNC3=CC=CC=C32)/C=C/C(=C/[C@H](C)[C@H](CC4=CC=CC=C4)OC)/C

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CNC3=CC=CC=C32)C=CC(=CC(C)C(CC4=CC=CC=C4)OC)C

Pictograms

Acute Toxic; Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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